molecular formula C4H10O3S B049304 Isopropyl methanesulfonate CAS No. 926-06-7

Isopropyl methanesulfonate

Cat. No.: B049304
CAS No.: 926-06-7
M. Wt: 138.19 g/mol
InChI Key: SWWHCQCMVCPLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Isopropyl methanesulfonate (IPMS) is a potent genotoxic compound . It primarily targets DNA, specifically the O6 position of guanine . The alkylating ability of IPMS allows it to interact with DNA, leading to modifications that can disrupt normal cellular processes .

Mode of Action

IPMS acts by alkylating the O6 position of guanine in DNA . Alkylation introduces an alkyl group (in this case, isopropyl) into the DNA molecule, leading to the formation of O6-isopropylguanine . This modification can interfere with DNA replication and transcription, potentially leading to mutations and other genetic abnormalities .

Biochemical Pathways

The primary biochemical pathway affected by IPMS is DNA replication and transcription . The alkylation of guanine can cause mispairing during DNA replication, leading to mutations . These mutations can disrupt normal cellular processes and potentially lead to cell death .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its small size and lipophilicity may also facilitate its passage across cell membranes, enhancing its bioavailability .

Result of Action

The primary result of IPMS action is DNA damage, specifically the formation of O6-isopropylguanine . This can lead to mutations during DNA replication, potentially causing cell death . In addition, IPMS has been shown to trigger double-strand break-mediated cell death and micronucleus induction in certain cell types .

Action Environment

The action of IPMS can be influenced by various environmental factors. For example, the presence of other chemicals can affect its reactivity and thus its genotoxic potential . Additionally, the pH and temperature of the environment can influence the stability of IPMS and its ability to alkylate DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methanesulfonate is typically synthesized by the reaction of methanesulfonyl chloride with isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester . The general reaction can be represented as:

CH3SO2Cl+C3H7OHCH3SO2OCH3CH3CH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{SO}_2\text{OCH}_3\text{CH}_3\text{CH}_3 + \text{HCl} CH3​SO2​Cl+C3​H7​OH→CH3​SO2​OCH3​CH3​CH3​+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of methanesulfonic anhydride and isopropyl alcohol. This method is preferred due to its efficiency and scalability . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Isopropyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed:

Comparison with Similar Compounds

Isopropyl methanesulfonate can be compared with other alkyl methanesulfonates, such as:

  • Methyl methanesulfonate
  • Ethyl methanesulfonate
  • Propyl methanesulfonate

Uniqueness: this compound is unique due to its specific alkyl group, which influences its reactivity and selectivity in chemical reactions. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with nucleophiles and its overall reactivity .

Properties

IUPAC Name

propan-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-4(2)7-8(3,5)6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWHCQCMVCPLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8031497
Record name Isopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8031497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [HSDB]
Record name Isopropyl methanesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5726
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

82 °C at 6 mm Hg
Record name ISOPROPYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.145
Record name ISOPROPYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.43 [mmHg]
Record name Isopropyl methanesulfonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5726
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Clear, colorless liquid

CAS No.

926-06-7
Record name Isopropyl methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8031497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl methanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL METHANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0K2TXY26B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPYL METHANESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5519
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isopropyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
Isopropyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Isopropyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Isopropyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
Isopropyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.